molecular formula C11H23N3S B2978740 5-Octyl-1,3,5-triazinane-2-thione CAS No. 53517-96-7

5-Octyl-1,3,5-triazinane-2-thione

Cat. No.: B2978740
CAS No.: 53517-96-7
M. Wt: 229.39
InChI Key: VPZSFUAFZXTUTK-UHFFFAOYSA-N
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Description

5-Octyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C11H23N3S. It belongs to the class of 1,3,5-triazinanes, which are known for their applications in constructing various nitrogen-containing heterocyclic skeletons . This compound is characterized by its unique structure, which includes an octyl group attached to the triazinane ring, and a thione group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-1,3,5-triazinane-2-thione typically involves the reaction of octylamine with formaldehyde and hydrogen sulfide under controlled conditions. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazinane ring. The thione group is introduced by the reaction with hydrogen sulfide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Octyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Octyl-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex nitrogen-containing heterocycles.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Octyl-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The thione group is particularly reactive, allowing the compound to act as an electrophile in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Octyl-1,3,5-triazinane-2-thione is unique due to its long alkyl chain, which imparts hydrophobic characteristics and influences its interaction with biological membranes. This makes it particularly useful in applications where membrane permeability is crucial .

Properties

IUPAC Name

5-octyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3S/c1-2-3-4-5-6-7-8-14-9-12-11(15)13-10-14/h2-10H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSFUAFZXTUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CNC(=S)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53517-96-7
Record name 5-octyl-1,3,5-triazinane-2-thione
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